molecular formula C5H3N3O B13100350 Isoxazolo[5,4-d]pyrimidine CAS No. 272-04-8

Isoxazolo[5,4-d]pyrimidine

Cat. No.: B13100350
CAS No.: 272-04-8
M. Wt: 121.10 g/mol
InChI Key: LGWJJQHOHBAZIF-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development .

Chemical Reactions Analysis

Isoxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring system.

Scientific Research Applications

Isoxazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as Toll-like receptor 7. Upon binding to this receptor, the compound triggers a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway. This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced .

Comparison with Similar Compounds

Isoxazolo[5,4-d]pyrimidine can be compared to other heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine. While these compounds share similar structural features, this compound is unique in its ability to selectively target Toll-like receptor 7, making it a valuable scaffold for the development of immune-modulating drugs .

Similar Compounds

This compound stands out due to its high selectivity and potency in modulating immune responses, which makes it a promising candidate for therapeutic applications.

Properties

CAS No.

272-04-8

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

[1,2]oxazolo[5,4-d]pyrimidine

InChI

InChI=1S/C5H3N3O/c1-4-2-8-9-5(4)7-3-6-1/h1-3H

InChI Key

LGWJJQHOHBAZIF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=NC=N1

Origin of Product

United States

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